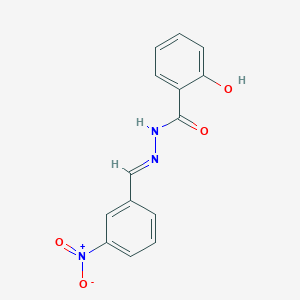

2-hydroxy-N'-(3-nitrobenzylidene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-nitrobenzaldehyde . This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro and hydroxyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity . Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-hydroxy-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide

- 2-hydroxy-3-methoxy-5-nitrobenzaldehyde

- N’-benzylidene-2-hydroxymethylbenzohydrazide

Uniqueness

2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for versatile chemical reactivity and potential for diverse biological activities .

Biological Activity

2-Hydroxy-N'-(3-nitrobenzylidene)benzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a hydrazone linkage (C=N) and hydroxyl (-OH) and nitro (-NO2) substituents, which influence its biological properties. The structural characteristics play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes and inhibits essential enzymes, making it effective against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 50 |

| Escherichia coli | 15 | 100 |

| Bacillus subtilis | 20 | 75 |

| Pseudomonas aeruginosa | 12 | 150 |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it shows promising results as an inhibitor of α-glucosidase, an enzyme relevant in carbohydrate metabolism and diabetes management.

Table 2: α-Glucosidase Inhibition Data

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 48.5 | Non-competitive |

| Acarbose (control) | 752.1 | Competitive |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may bind to the active sites of enzymes or interact with microbial membranes, leading to cell lysis or inhibition of metabolic functions.

Case Studies

Several studies have highlighted the efficacy of hydrazone derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy : A study conducted on various hydrazone compounds, including derivatives similar to this compound, demonstrated their ability to inhibit growth in both Gram-positive and Gram-negative bacteria. The presence of nitro groups was found to enhance this activity significantly .

- Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of hydrazone derivatives revealed that modifications at the benzyl ring could lead to improved potency. The presence of electron-withdrawing groups like nitro was correlated with enhanced inhibitory effects .

Properties

CAS No. |

72323-40-1 |

|---|---|

Molecular Formula |

C14H11N3O4 |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H11N3O4/c18-13-7-2-1-6-12(13)14(19)16-15-9-10-4-3-5-11(8-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |

InChI Key |

ZXFQBOAVYVVMRS-OQLLNIDSSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.